3-(2-Methoxyphenyl)benzaldehyde

Übersicht

Beschreibung

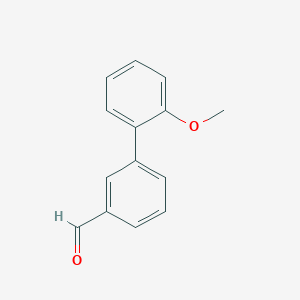

3-(2-Methoxyphenyl)benzaldehyde, also known as 2’-methoxy-[1,1’-biphenyl]-3-carbaldehyde, is an organic compound with the molecular formula C14H12O2. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring, which is further connected to a benzaldehyde moiety. It is a solid at room temperature and is commonly used in various chemical syntheses and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: 3-(2-Methoxyphenyl)benzoic acid.

Reduction: 3-(2-Methoxyphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(2-Methoxyphenyl)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the formation of diverse derivatives through reactions such as:

- Condensation reactions : It can undergo aldol condensation to form larger molecular frameworks.

- Reduction reactions : The aldehyde group can be reduced to alcohols or further modified to create more complex structures.

| Reaction Type | Description | Example Product |

|---|---|---|

| Aldol Condensation | Combines with ketones or aldehydes | β-Hydroxy ketones |

| Reduction | Converts aldehyde to alcohol | 3-(2-Methoxyphenyl)benzyl alcohol |

Pharmaceutical Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical development. Notably:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.

- Antioxidant Properties : The methoxy group enhances the compound's ability to scavenge free radicals, contributing to its potential use in health supplements.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting the growth of specific cancer cell lines, indicating potential as an anticancer agent .

Dyes and Pigments

The compound is also utilized in the dye industry, where it acts as a precursor for synthesizing various dyes due to its chromophoric properties. The methoxy group enhances color stability and solubility in different solvents.

Data Tables

Wirkmechanismus

The mechanism by which 3-(2-Methoxyphenyl)benzaldehyde exerts its effects involves the disruption of cellular redox homeostasis. This compound can act as a redox-active agent, targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase. By destabilizing these systems, it inhibits the growth of fungal pathogens and potentially cancer cells .

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its reactivity and applications.

2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and uses.

Uniqueness: 3-(2-Methoxyphenyl)benzaldehyde is unique due to the specific positioning of the methoxy group, which influences its reactivity and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

3-(2-Methoxyphenyl)benzaldehyde, also known as 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H12O3, featuring both hydroxyl (-OH) and methoxy (-OCH3) functional groups attached to a benzaldehyde backbone. The synthesis typically involves the condensation of 2-methoxybenzaldehyde with salicylaldehyde under basic conditions. The general procedure is as follows:

- Dissolve 2-methoxybenzaldehyde and salicylaldehyde in ethanol.

- Add sodium hydroxide to the mixture.

- Stir at room temperature for several hours.

- Acidify with hydrochloric acid to precipitate the product.

- Isolate and purify through recrystallization.

This synthetic route allows for the functionalization of the compound, enhancing its biological properties.

Biological Activity

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals, which can prevent oxidative stress-related damage in cells. A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent in diseases associated with oxidative damage .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Enzyme Inhibition

this compound acts as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. It has been identified as a potential inhibitor of cyclooxygenase (COX), an enzyme linked to inflammation and pain pathways. This inhibition could provide insights into developing anti-inflammatory drugs .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues at enzyme active sites, stabilizing the enzyme-inhibitor complex and preventing substrate binding.

- Free Radical Scavenging : The structure allows for electron donation to free radicals, neutralizing them before they can cause cellular damage .

Case Studies

- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, highlighting its potential as a natural antioxidant .

- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial effects of various compounds on wound infections, this compound was found to significantly reduce bacterial load in infected wounds compared to controls .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C14H12O3 | C15H14O4 (Vanillin) |

| Antioxidant Activity | High | Moderate |

| Antimicrobial Activity | Broad-spectrum | Limited |

| Enzyme Inhibition | COX Inhibitor | Notable for other enzymes |

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJZSURASXVTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374827 | |

| Record name | 3-(2-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122801-57-4 | |

| Record name | 3-(2-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122801-57-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.